molecular formula C8H5N3 B1380077 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1374652-56-8

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1380077
CAS No.: 1374652-56-8
M. Wt: 143.15 g/mol
InChI Key: WDMUELCRMSDBAV-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an ethynyl group attached to the pyrazole ring.

Biochemical Analysis

Biochemical Properties

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. For example, this compound has been found to inhibit the kinase activity of ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK) with high potency . This inhibition occurs through the binding of this compound to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream signaling molecules. Additionally, this compound has been reported to interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This activation is mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. Furthermore, this compound has been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase, thereby preventing the progression of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to the modulation of cellular processes. At the molecular level, this compound exerts its effects through the inhibition of kinase activity, as mentioned earlier. The binding of this compound to the ATP-binding site of kinases prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways. Additionally, this compound has been shown to modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function, including the induction of apoptosis and inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the degradation of this compound, resulting in the formation of degradation products that may affect its biological activity. In in vitro studies, the long-term effects of this compound on cellular function have been evaluated, revealing that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. These studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and induction of apoptosis . At very high doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful optimization of the dosage is necessary to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic processes can affect the pharmacokinetics and pharmacodynamics of the compound, influencing its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells, where it interacts with various biomolecules to exert its effects . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, the presence of nuclear localization signals (NLS) on the compound can facilitate its transport into the nucleus, where it can modulate gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine typically involves the annulation of a pyrazole fragment to a pyridine ring. One common method is the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions, such as trifluoracetic acid, to form the pyrazolopyridine core . Another approach involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to yield 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The pyrazole and pyridine rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the ethynyl group.

    2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains an amino group instead of an ethynyl group.

Uniqueness

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the ethynyl group, which can participate in various chemical reactions and enhance the compound’s biological activity. This structural feature distinguishes it from other pyrazolopyridine derivatives and contributes to its potential as a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

5-ethynyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-4-7-8(10-6)5-9-11-7/h1,3-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMUELCRMSDBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285035
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-56-8
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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